3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide typically involves starting from 3,4-dimethylbenzoic acid and reacting it with 2-oxothiolan-3-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the product is generally obtained in moderate to high yields .
Chemical Reactions Analysis
3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its antioxidant and antibacterial activities.
Medicine: It is being explored for its potential therapeutic applications, including anti-tumor and anti-inflammatory properties.
Industry: The compound is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide can be compared with other benzamide derivatives, such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4-dimethyl-N-(2-oxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-8-3-4-10(7-9(8)2)12(15)14-11-5-6-17-13(11)16/h3-4,7,11H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOAYFVVXKRAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387099 |
Source
|
Record name | ST50258218 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472984-71-7 |
Source
|
Record name | ST50258218 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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